N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide
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Overview
Description
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide is an interesting organic compound known for its unique chemical structure It comprises a benzohydrazide moiety linked to a pyridine ring substituted with two trifluoromethyl groups
Mechanism of Action
Target of Action
It’s known that trifluoromethylpyridine derivatives, which this compound is a part of, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .
Mode of Action
Compounds containing trifluoromethylpyridine groups are known to exhibit distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure .
Biochemical Pathways
It’s known that trifluoromethylpyridine and its intermediates are important ingredients for many agrochemical and pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-bis(trifluoromethyl)pyridine-2-carbonyl chloride and benzohydrazide.
Reaction: The carbonyl chloride is then reacted with benzohydrazide under specific conditions, often using a base catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound might involve larger-scale batch reactions, utilizing specialized equipment to ensure purity and yield. The reaction conditions are optimized to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming derivatives with additional functional groups.
Reduction: Reduction reactions can modify the pyridine ring or the benzohydrazide moiety, leading to different products.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Varies based on the substituent being introduced, often involving specific catalysts or solvents.
Major Products Formed:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Compounds with new substituents replacing the original groups.
Scientific Research Applications
N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials, such as polymers or catalysts.
Comparison with Similar Compounds
N'-[4-methylpyridine-2-carbonyl]benzohydrazide: Lacks the trifluoromethyl groups, leading to different properties and applications.
N'-[4,6-dichloropyridine-2-carbonyl]benzohydrazide:
Uniqueness: The presence of the trifluoromethyl groups in N'-[4,6-bis(trifluoromethyl)pyridine-2-carbonyl]benzohydrazide imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications not possible with similar compounds.
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Properties
IUPAC Name |
N'-benzoyl-4,6-bis(trifluoromethyl)pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F6N3O2/c16-14(17,18)9-6-10(22-11(7-9)15(19,20)21)13(26)24-23-12(25)8-4-2-1-3-5-8/h1-7H,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPVHDYXGBLKFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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